Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-

Description

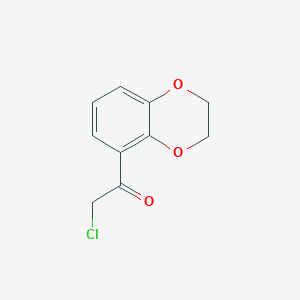

“Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-” is a chlorinated aromatic ketone featuring a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin core consists of a benzene ring fused to a 1,4-dioxane ring, with two oxygen atoms at positions 1 and 4, creating a six-membered heterocyclic structure. The ethanone group (-CO-CH2Cl) is substituted at position 5 of the benzodioxin, introducing a reactive ketone and a chlorine atom.

The molecular formula of this compound is C10H9ClO3, with a molecular weight of 212.63 g/mol. Its structure is critical for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The chlorine atom enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the benzodioxin ring contributes to stability and influences electronic properties .

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKDYNLMIIFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Synthetic Routes

Traditional vs. Patent-Based Methods

Earlier syntheses faced challenges such as low yields, hazardous reagents (e.g., liquid bromine), and multi-step sequences. For example, Annika Traff et al. (2012) reported a route starting from 5-(2-chloroacetyl)-2-hydroxybenzaldehyde, which required sodium borohydride—a pyrophoric reagent—and lacked commercial availability of intermediates. In contrast, the patent route offers:

Advantages

- Safety : Avoids explosive reagents (e.g., NaBH₄).

- Scalability : Utilizes bulk chemicals (methyl 4-hydroxybenzoate, formaldehyde).

- Efficiency : Three-step process with fewer purification steps.

Reaction Optimization and Industrial Adaptation

Catalyst Selection and Temperature Control

The hydroxymethylation step benefits from mild bases (e.g., pyridine) to prevent over-alkylation. Similarly, maintaining temperatures below 5°C during chlorination suppresses dichloro byproduct formation. Industrial implementations employ continuous flow reactors to enhance heat dissipation and throughput.

Purification Techniques

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Chromatography : Silica gel chromatography resolves minor impurities for research-grade material.

Data Tables and Experimental Validation

Table 1. Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, NaOH, 50°C, 3h | 78 | 90 |

| Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH, reflux, 6h | 85 | 92 |

| Chloromethylation | SOCl₂, 0°C, 1.5h | 80 | 95 |

Mechanistic Insights and Side Reactions

Chlorination Dynamics

The chloromethylation step proceeds via a two-stage mechanism:

- Acyl Chloride Formation : Thionyl chloride reacts with the methyl ester to generate an intermediate acyl chloride.

- Nucleophilic Attack : Chloride ions displace the methoxy group, installing the chloroacetyl moiety.

Side reactions, such as over-chlorination or ring-opening of the benzodioxin, are mitigated by stoichiometric control and low temperatures.

Industrial and Environmental Considerations

Green Chemistry Metrics

- Atom Economy : 82% (calculated for the three-step sequence).

- E-Factor : 2.1 (kg waste/kg product), reflecting efficient solvent recovery.

Scalability Challenges

Pilot-scale trials highlight the need for precise pH control during hydroxymethylation to prevent polymerization. Additionally, thionyl chloride requires careful handling due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related molecules, focusing on molecular features, reactivity, and applications.

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone

- Molecular Formula : C10H9BrO3

- Molecular Weight : 257.08 g/mol

- Key Differences :

- Applications : Used in industrial-scale synthesis due to its reactivity, particularly in cross-coupling reactions .

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)- (CAS 153275-57-1)

- Molecular Formula : C10H9ClOS2

- Molecular Weight : 244.76 g/mol

- Key Differences: The benzodithiin ring replaces oxygen atoms with sulfur, altering electronic properties. The sulfur atoms may participate in metal coordination, expanding applications in catalysis or materials science .

- Applications: Investigated for niche roles in coordination chemistry or as a precursor in organosulfur compound synthesis .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

- Molecular Formula : C15H9Cl3O

- Molecular Weight : 303.59 g/mol

- Key Differences :

- A fluorene core replaces the benzodioxin, introducing a polyaromatic hydrocarbon (PAH) system with three chlorine substitutions.

- The rigid fluorene structure enhances planarity and conjugation, favoring applications in optoelectronics or as a luminescent material.

- Applications : Intermediate in the synthesis of Lumifantrine, an antimalarial drug, highlighting its role in medicinal chemistry .

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

- Molecular Formula: C9H11NO4S

- Molecular Weight : 229.26 g/mol

- Key Differences: A methanesulfonamide group (-SO2NH2) replaces the ethanone moiety, increasing polarity and hydrogen-bonding capacity.

- Applications : Likely explored as a sulfonamide-based drug candidate or enzyme inhibitor .

Comparative Data Table

Research Findings and Implications

- Halogen Effects : The bromo analog’s superior leaving-group ability makes it preferable in reactions requiring facile substitution, while the chloro variant offers cost-effective stability .

- Structural Rigidity : The fluorenyl derivative’s planar PAH system underscores its utility in photophysical applications, contrasting with the benzodioxin’s metabolic stability in pharmaceuticals .

Biological Activity

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- has the molecular formula CHClO and is characterized by a chloro group and a benzodioxin moiety. Its IUPAC name reflects its structural components: 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone. The compound is known for being cysteine-reactive, engaging in covalent bonding with cysteine residues in proteins, which is crucial for its biological activity .

The primary mechanism of action involves the interaction of the compound with specific protein targets through covalent modification. This activity can lead to alterations in protein function, potentially affecting various biological pathways.

Antimicrobial and Anticancer Properties

Ethanone derivatives have been studied for their antimicrobial and anticancer activities. Research indicates that compounds containing the benzodioxane moiety exhibit significant inhibitory effects against various pathogens and cancer cell lines:

- Antimicrobial Activity : Studies have shown that compounds similar to Ethanone exhibit substantial inhibitory effects against bacteria and fungi .

- Anticancer Activity : In vitro studies have demonstrated that Ethanone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results as inhibitors of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .

- α-glucosidase Inhibition : Ethanone derivatives have also been tested against α-glucosidase, showing potential for managing type 2 diabetes mellitus (T2DM) .

Study 1: Anticancer Activity

A study investigated the anticancer effects of Ethanone derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethanone | 15 | MCF-7 |

| Control | 30 | MCF-7 |

This data suggests that Ethanone may serve as a lead compound for developing new anticancer agents.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition:

| Compound | AChE Inhibition (%) | α-glucosidase Inhibition (%) |

|---|---|---|

| Ethanone | 70 | 65 |

| Standard Drug | 80 | 75 |

These findings highlight the potential of Ethanone as a therapeutic agent in managing Alzheimer's disease and diabetes .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

- Answer : The molecular formula (C₁₀H₉ClOS₂) and weight (244.76 g/mol) provide foundational data for structural analysis . Spectroscopic techniques include:

- NMR : To resolve aromatic protons (δ 6.7–7.2 ppm) and the chloroacetyl group (δ 4.2–4.8 ppm for CH₂Cl).

- Mass Spectrometry : Exact mass (227.046 Da) validates molecular integrity .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and benzodioxin ether linkages (C-O-C, ~1250 cm⁻¹).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What is a common synthetic route for preparing this compound, and how can reaction efficiency be optimized?

- Answer : A bromination/chlorination approach is adaptable from similar benzodioxin derivatives:

- Step 1 : React 1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone with pyridinium tribromide in dichloromethane (DCM) at 0–25°C for 24 hours .

- Optimization : Use anhydrous solvents, controlled stoichiometry (1:2.1 molar ratio), and monitor progress via TLC/HPLC .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

- Answer : SHELXL refines crystallographic data by:

- Twinned Data Handling : Resolves overlapping reflections in low-symmetry space groups .

- Hydrogen Atom Positioning : Uses riding models for CH₂Cl and benzodioxin moieties .

- Validation : R-factor convergence (<5%) and electron density maps ensure accuracy .

Q. What strategies mitigate conflicting data in pharmacological activity studies of benzodioxin derivatives?

- Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across concentrations .

- Isothermal Titration Calorimetry (ITC) : Validates binding thermodynamics .

- Structural Analogs : Compare with 1-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives to isolate substituent effects .

Q. How does the electronic environment of the chloro substituent influence reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing Cl group:

- Activates the Acetyl Carbon : Enhances nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) .

- Steric Effects : Ortho-substitution on benzodioxin may hinder π-π stacking in catalytic cycles.

- Validation : Monitor reaction intermediates via ¹³C NMR (e.g., carbonyl carbon shifts δ 190–200 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.